3-[3-(Triazol-2-yl)azetidin-1-yl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Triazol-2-yl)azetidin-1-yl]piperidin-2-one is a heterocyclic compound that features a triazole ring, an azetidine ring, and a piperidinone ring. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
It is known that 1,2,3-triazoles, a core structure in this compound, have broad applications in drug discovery . They are part of essential building blocks like amino acids and nucleotides .
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
1,2,3-triazoles are known to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry .
Pharmacokinetics
It is known that 1,2,3-triazoles are stable towards metabolic degradation and easily form hydrogen bonding which can increase solubility favoring the binding of biomolecular targets .
Action Environment
It is known that 1,2,3-triazoles have high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Triazol-2-yl)azetidin-1-yl]piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Formation of the Azetidine Ring: The azetidine ring can be formed through a ring-closing reaction involving a suitable precursor, such as a haloamine.
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketoamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective starting materials, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Triazol-2-yl)azetidin-1-yl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-[3-(Triazol-2-yl)azetidin-1-yl]piperidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with biological targets.
Biological Research: It is used in studies to understand its effects on various biological pathways and molecular targets.
Pharmaceutical Research: The compound is investigated for its potential therapeutic applications, including its use as an antiviral, anticancer, or antimicrobial agent.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: A similar compound with a different substituent on the azetidine ring.
3-Allylazetidin-2-one: Another similar compound with an allyl group on the azetidine ring.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: A compound with a butadiene group on the azetidine ring.
Uniqueness
3-[3-(Triazol-2-yl)azetidin-1-yl]piperidin-2-one is unique due to its combination of a triazole ring, an azetidine ring, and a piperidinone ring. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
3-[3-(triazol-2-yl)azetidin-1-yl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c16-10-9(2-1-3-11-10)14-6-8(7-14)15-12-4-5-13-15/h4-5,8-9H,1-3,6-7H2,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTGIEHNAMCHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.